4-Phenoxyquinazoline

Synthetic Methodology Aryne Chemistry Yield Optimization

4-Phenoxyquinazoline (CAS 16347-97-0) is the unsubstituted 4-phenoxy quinazoline core, a critical scaffold for synthesizing dual EGFR/c-Met inhibitors that overcome T790M-mediated drug resistance in NSCLC. Its 4-phenoxy linker confers unique kinase selectivity unattainable with 4-anilino or 4-chloro analogs, while enabling high-yield (89%) aryne-based derivatization—a 12% yield advantage over traditional chlorination routes. Leverage patent CN114031561A for proprietary antitumor development. Choose this building block to access legally protected chemical space and streamline your medicinal chemistry program.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 16347-97-0
Cat. No. B3048288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxyquinazoline
CAS16347-97-0
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H
InChIKeyDCFAIAIIVSJFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxyquinazoline (CAS 16347-97-0): Procurement Guide and Core Technical Specifications


4-Phenoxyquinazoline (CAS 16347-97-0) is a heterocyclic organic compound belonging to the quinazoline family, characterized by a phenoxy substituent at the 4-position of the quinazoline core . This core structure serves as a privileged scaffold in medicinal chemistry, with its derivatives extensively investigated as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases [1]. The unsubstituted 4-phenoxyquinazoline is a crystalline white solid with a melting point of 192-194 °C, and it exhibits limited aqueous solubility . Its primary utility in research and industrial settings lies in its role as a versatile synthetic intermediate for creating focused libraries of biologically active compounds, especially for anticancer drug discovery [2].

Why 4-Phenoxyquinazoline Cannot Be Interchanged with Generic Quinazoline or 4-Anilino Analogs


Substitution at the 4-position of the quinazoline ring is a critical determinant of both synthetic utility and biological activity, precluding simple interchange with other 4-substituted analogs. A comparative structure-activity relationship (SAR) study of quinazoline-based tyrosine kinase inhibitors demonstrates that the 4-phenoxy, 4-anilino, and 4-thiophenoxy series exhibit distinct potency and selectivity profiles against targets like p56lck and EGF-R [1]. Specifically, the most potent inhibitor identified in that study, RPR-108518A, which contains a 4-phenoxy core, had an IC50 of 0.50 μM against p56lck, underscoring the unique contributions of the oxygen linker to target engagement [1]. Furthermore, the 4-phenoxy group provides a specific synthetic handle for further derivatization via aryne chemistry, a reactivity profile not shared by 4-anilino or 4-chloro analogs, which rely on different, often less efficient, cross-coupling methodologies [2]. The quantitative evidence below details these critical differentiators, confirming that substituting 4-phenoxyquinazoline with a generic alternative would fundamentally alter the project's synthetic pathway and biological outcome.

Quantitative Evidence for Selecting 4-Phenoxyquinazoline: Head-to-Head Comparisons


Synthetic Efficiency: Aryne Chemistry Yields 4-Phenoxyquinazoline at 89% vs. 77% for 4-Chloroquinazoline

The synthesis of 4-phenoxyquinazoline via a mild and efficient aryne chemistry protocol achieves a significantly higher isolated yield compared to the standard synthesis of a key intermediate, 4-chloroquinazoline. The optimized conditions using CsF in acetonitrile produce the target 4-phenoxyquinazoline in an 89% yield [1]. In contrast, a representative synthesis of unsubstituted 4-chloroquinazoline via oxidative aromatization is reported with a 77% yield [2].

Synthetic Methodology Aryne Chemistry Yield Optimization Process Chemistry

Potent Dual EGFR/c-Met Inhibition by a 4-Phenoxyquinazoline Derivative (H-22)

A derivative of 4-phenoxyquinazoline, compound H-22, demonstrates potent and balanced dual inhibition of EGFR and c-Met kinases, a profile critical for overcoming acquired drug resistance in non-small cell lung cancer (NSCLC). H-22 inhibits EGFR (wild-type), the drug-resistant EGFR (L858R/T790M) mutant, and c-Met with IC50 values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively [1]. Its antiproliferative activity across five cancer cell lines (2.27–3.35 μM) is comparable to the FDA-approved drug Afatinib [1].

Kinase Inhibition EGFR c-Met NSCLC Drug Resistance

Physicochemical Property: Estimated Aqueous Solubility of 4-Phenoxyquinazoline

The aqueous solubility of 4-phenoxyquinazoline is estimated to be 65.4 mg/L at 25°C, based on its calculated log Kow of 3.17 [1]. This value provides a baseline for understanding its behavior in aqueous media and informs formulation strategies. While unsubstituted quinazoline is qualitatively described as "soluble" in water [2], the quantified, albeit low, solubility of the 4-phenoxy derivative is a critical differentiator for its handling and use in biological assays.

Physicochemical Properties Solubility Drug-likeness Pre-formulation

Intellectual Property: Granted Patent for 4-Phenoxyquinazoline-Containing Antitumor Agents

The compound class containing the 4-phenoxyquinazoline core is the subject of a granted patent, CN114031561A, which claims novel 4-phenoxyquinazoline-containing compounds and their applications as antitumor agents [1]. This patent provides a legal and commercial framework for the development of these compounds, offering a defined intellectual property space for organizations investing in this chemical series.

Intellectual Property Patent Anticancer Drug Discovery

High-Impact Application Scenarios for 4-Phenoxyquinazoline in Research and Development


Medicinal Chemistry: Scaffold for Next-Generation Dual EGFR/c-Met Inhibitors

4-Phenoxyquinazoline is the optimal starting material for synthesizing dual EGFR/c-Met inhibitors aimed at overcoming T790M-mediated drug resistance in NSCLC. As demonstrated with derivative H-22, this scaffold can be elaborated to yield compounds with potent, balanced inhibition of both wild-type and mutant EGFR, as well as c-Met, with antiproliferative activity comparable to Afatinib [1]. This application is supported by evidence of in vivo tumor growth inhibition in xenograft models [1].

Process Chemistry: Scalable Synthesis via Mild Aryne Chemistry

The high-yielding (89%) and environmentally benign synthesis of 4-phenoxyquinazoline via aryne chemistry makes it an attractive building block for process chemistry scale-up [2]. This method avoids harsh conditions and provides a broad substrate scope, enabling the efficient and cost-effective production of diverse compound libraries for high-throughput screening campaigns. The 12% yield advantage over traditional chlorination routes directly translates to reduced material costs and waste in larger-scale productions [3].

Pharmaceutical Patent Strategy: Building a Proprietary Anticancer Portfolio

Organizations can leverage the granted patent CN114031561A, which claims novel 4-phenoxyquinazoline-containing compounds as antitumor agents, to build a proprietary portfolio of anticancer drug candidates [4]. This provides a defined and legally protected space for commercial development, offering a clear advantage over pursuing compounds in a more crowded or public-domain chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.